An In-depth Technical Guide to 4-Ethynyl-2-fluoroaniline: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-Ethynyl-2-fluoroaniline: Synthesis, Properties, and Applications
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of specific functional groups can profoundly influence the biological activity, metabolic stability, and physicochemical properties of a molecule. Among the most impactful are the fluoro and ethynyl moieties. The fluorine atom, with its high electronegativity and small size, can modulate pKa, enhance metabolic stability by blocking sites of oxidation, and improve receptor binding affinity.[1][2][3] The ethynyl group, a rigid and linear functional group, is a versatile building block for the construction of complex molecular architectures through reactions like the Sonogashira coupling and click chemistry.[4]
This guide provides a comprehensive technical overview of 4-Ethynyl-2-fluoroaniline, a molecule that synergistically combines these two critical functional groups. While specific experimental data for this compound is not extensively available in public literature, this document will leverage established chemical principles and data from analogous structures to provide a robust framework for its synthesis, characterization, and potential applications. This guide is intended for researchers, scientists, and drug development professionals seeking to utilize this promising chemical entity in their work.
Physicochemical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 135.14 g/mol | [5] |
| CAS Number | 1008112-39-7 | [6] |
| Appearance | Predicted: Off-white to light brown solid | Inferred from analogs |
| Melting Point | Estimated: 80-100 °C | Based on 4-ethynylaniline[7] |
| Boiling Point | Not available; likely to decompose at high temperatures | |
| Solubility | Predicted: Soluble in common organic solvents (e.g., DMSO, DMF, ethyl acetate, acetone); sparingly soluble in water. | [8][9][10] |
Synthesis of 4-Ethynyl-2-fluoroaniline
A reliable and commonly employed method for the synthesis of terminal aryl alkynes is the Sonogashira cross-coupling reaction.[11][12] This involves the palladium-catalyzed coupling of a terminal alkyne with an aryl halide. To prevent self-coupling of the alkyne, a protecting group, such as trimethylsilyl (TMS), is often used. The synthesis of 4-Ethynyl-2-fluoroaniline can, therefore, be achieved in a two-step process:
-
Sonogashira Coupling: 4-Bromo-2-fluoroaniline is coupled with trimethylsilylacetylene in the presence of a palladium catalyst and a copper(I) co-catalyst.
-
Deprotection: The TMS protecting group is removed to yield the final product.[13][14]
Experimental Protocol
Step 1: Synthesis of 2-Fluoro-4-((trimethylsilyl)ethynyl)aniline (Sonogashira Coupling)
-
Materials:
-
4-Bromo-2-fluoroaniline
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-bromo-2-fluoroaniline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the solids, followed by anhydrous triethylamine (2.0-3.0 eq).
-
To the stirred solution, add trimethylsilylacetylene (1.2-1.5 eq) dropwise.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-fluoro-4-((trimethylsilyl)ethynyl)aniline.
-
Step 2: Synthesis of 4-Ethynyl-2-fluoroaniline (Deprotection)
-
Materials:
-
2-Fluoro-4-((trimethylsilyl)ethynyl)aniline
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Diethyl ether or Ethyl acetate
-
Water, deionized
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 2-fluoro-4-((trimethylsilyl)ethynyl)aniline (1.0 eq) in methanol.
-
Add potassium carbonate (2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dilute the residue with diethyl ether or ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield 4-Ethynyl-2-fluoroaniline.
-
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| ¹H NMR | ~7.0-7.3 | m | Aromatic protons, complex splitting due to H-H and H-F coupling. |
| ~4.0-5.0 | br s | Amine (-NH₂) protons, shift is concentration and solvent dependent. | |
| ~3.0 | s | Acetylenic proton (-C≡CH). | |
| ¹³C NMR | ~150-160 (d) | d | Carbon bearing the fluorine (C-F), with a large one-bond C-F coupling constant. |
| ~110-135 | m | Other aromatic carbons, with smaller C-F coupling constants. | |
| ~100-115 | s | Carbon of the aniline attached to the amino group (C-NH₂). | |
| ~80-90 | s | Quaternary alkyne carbon (-C≡CH). | |
| ~75-85 | s | Terminal alkyne carbon (-C≡CH). | |
| ¹⁹F NMR | ~ -110 to -130 | s | Single peak for the fluorine atom, referenced to CFCl₃.[15][16][17][18] |
Infrared (IR) Spectroscopy
The IR spectrum of 4-Ethynyl-2-fluoroaniline is expected to show characteristic absorption bands for its functional groups:
-
N-H stretch: Two medium to sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C≡C-H stretch: A sharp, weak to medium band around 3300 cm⁻¹.
-
C≡C stretch: A weak band in the region of 2100-2140 cm⁻¹.
-
C-F stretch: A strong band in the region of 1200-1250 cm⁻¹.[19]
-
Aromatic C-H and C=C stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
Mass Spectrometry (MS)
In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) for 4-Ethynyl-2-fluoroaniline would be observed at an m/z of 135. Key fragmentation patterns would likely involve the loss of small neutral molecules such as HCN (from the aniline ring) and C₂H₂ (acetylene).[14][20]
Safety and Handling
Substituted anilines, particularly halogenated ones, are generally considered toxic and should be handled with appropriate safety precautions.[8][9] Based on the hazard classifications of related compounds, 4-Ethynyl-2-fluoroaniline is expected to be harmful if swallowed, in contact with skin, or if inhaled.[6] It is also likely to cause skin and eye irritation.
Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
Applications in Research and Drug Development
The unique combination of the fluoro and ethynyl groups makes 4-Ethynyl-2-fluoroaniline a valuable building block in several areas of research and development:
-
Medicinal Chemistry: As a scaffold for the synthesis of novel therapeutic agents. The aniline moiety can be further functionalized, and the ethynyl group can be used for linking to other molecular fragments via click chemistry or Sonogashira coupling to create libraries of compounds for screening.[21][22]
-
Materials Science: As a monomer or precursor for the synthesis of functional polymers and organic electronic materials. The fluorine atom can enhance thermal stability and solubility, while the ethynyl group provides a site for polymerization or cross-linking.
-
Chemical Biology: For the development of chemical probes and labeling agents. The terminal alkyne can be used to attach reporter groups such as fluorophores or biotin for studying biological processes.
Conclusion
4-Ethynyl-2-fluoroaniline is a promising chemical entity with significant potential in drug discovery and materials science. While detailed experimental data for this compound is limited, this guide has provided a comprehensive overview of its predicted properties, a reliable synthetic route with a detailed experimental protocol, and expected spectroscopic characteristics based on sound chemical principles and data from analogous structures. By understanding the synthesis, properties, and safe handling of this molecule, researchers can effectively utilize it as a versatile building block for the development of novel and innovative chemical entities.
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